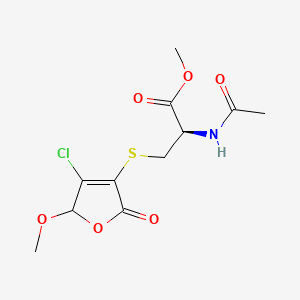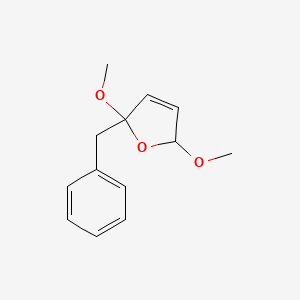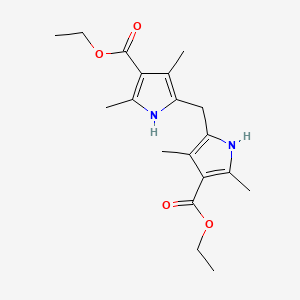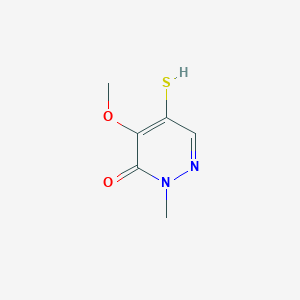
N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester is a synthetic organic compound It is characterized by the presence of a furan ring, a chloro substituent, and a cysteine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cysteine Derivative: The cysteine derivative can be introduced through nucleophilic substitution or coupling reactions.
Acetylation and Esterification: The final steps involve acetylation and esterification to obtain the desired compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the sulfur atom in the cysteine derivative.
Reduction: Reduction reactions can target the carbonyl groups or the furan ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro substituent or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester may have applications in:
Medicinal Chemistry: Potential use as a drug candidate or a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biochemical Research: Study of its interactions with biological molecules and pathways.
Industrial Chemistry: Use as a precursor or reagent in chemical manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine: A related compound without the acetyl group.
Furan Derivatives: Compounds containing the furan ring with various substituents.
Uniqueness
N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
| 142762-81-0 | |
Formule moléculaire |
C11H14ClNO6S |
Poids moléculaire |
323.75 g/mol |
Nom IUPAC |
methyl (2R)-2-acetamido-3-[(3-chloro-2-methoxy-5-oxo-2H-furan-4-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C11H14ClNO6S/c1-5(14)13-6(9(15)17-2)4-20-8-7(12)11(18-3)19-10(8)16/h6,11H,4H2,1-3H3,(H,13,14)/t6-,11?/m0/s1 |
Clé InChI |
VRKJAMVJXRECNQ-OCAOPBLFSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=C(C(OC1=O)OC)Cl)C(=O)OC |
SMILES canonique |
CC(=O)NC(CSC1=C(C(OC1=O)OC)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)






![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/no-structure.png)
